molecular formula C12H18Si B11949790 Trimethyl(1-phenyl-2-propenyl)silane

Trimethyl(1-phenyl-2-propenyl)silane

Cat. No.: B11949790
M. Wt: 190.36 g/mol
InChI Key: MQRQMJAUZZDRMI-UHFFFAOYSA-N
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Description

Trimethyl(1-phenyl-2-propenyl)silane is an organosilicon compound with the molecular formula C12H18Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(1-phenyl-2-propenyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of phenylpropyne with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .

Industrial Production Methods

Industrial production of this compound often employs similar hydrosilylation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-phenyl-2-propenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl(1-phenyl-2-propenyl)silane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(1-phenyl-2-propenyl)silane involves its ability to form stable carbon-silicon bonds. This stability is crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The silicon atom can participate in radical substitution mechanisms, which are fundamental in forming complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(1-phenyl-2-propenyl)silane is unique due to the presence of both phenyl and propenyl groups, which confer distinct reactivity and stability. This combination allows for a broader range of applications in synthesis and material science compared to its simpler counterparts .

Properties

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl(1-phenylprop-2-enyl)silane

InChI

InChI=1S/C12H18Si/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3

InChI Key

MQRQMJAUZZDRMI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C=C)C1=CC=CC=C1

Origin of Product

United States

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